molecular formula C12H18N2O B12577810 N-(2-Methylphenyl)valinamide CAS No. 185224-03-7

N-(2-Methylphenyl)valinamide

Cat. No.: B12577810
CAS No.: 185224-03-7
M. Wt: 206.28 g/mol
InChI Key: XEIFIFMRWBJMED-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)valinamide is an amide derivative featuring a valinamide group (N-(1-carbamoyl-2-methylprop-1-yl)) attached to an ortho-methyl-substituted phenyl ring.

Properties

CAS No.

185224-03-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-3-methyl-N-(2-methylphenyl)butanamide

InChI

InChI=1S/C12H18N2O/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h4-8,11H,13H2,1-3H3,(H,14,15)

InChI Key

XEIFIFMRWBJMED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)valinamide typically involves the reaction of valine with 2-methylphenylamine. One common method is through the amidation reaction, where valine is first activated by converting it into its corresponding acid chloride or ester, followed by reaction with 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)valinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(2-Methylphenyl)valinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: In agriculture, this compound derivatives are investigated for their use as fungicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)valinamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it targets cellulose synthase enzymes in plant pathogens, disrupting their cell wall synthesis and leading to cell death. The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and preventing the growth of the pathogen .

Comparison with Similar Compounds

Structural Analogs and Functional Group Impact

a) Prilocaine (N-(2-Methylphenyl)-2-(propylamino)propanamide)
  • Structural Similarities : Both compounds share the N-(2-methylphenyl) group and an amide backbone.
  • Key Differences: Prilocaine contains a secondary amine (propylamino) and a simpler propanamide chain, whereas N-(2-Methylphenyl)valinamide incorporates a branched valinamide group (derived from valine).
  • Prilocaine’s secondary amine contributes to its vasoconstrictive properties and local anesthetic efficacy, while the valinamide group’s steric bulk could alter receptor interactions .
c) N-(2-Methoxyphenyl)-N'-(2-Methylphenyl)thiourea Derivatives
  • Substituent Effects : Replacing the methoxy group in these thiourea derivatives with a methyl group (as in the target compound) alters electronic and steric profiles, impacting isomer formation and chromatographic behavior. This highlights the sensitivity of chemical reactivity to ortho-substituents .

Pharmacological and Physicochemical Properties

Property This compound Prilocaine 5F-AB-PINACA
Core Structure Phenyl + valinamide Phenyl + propanamide Indazole + valinamide
Lipophilicity High (branched valinamide) Moderate (linear chain) Very high (fluorinated)
Bioactivity Unknown (theoretical) Local anesthetic CB1/CB2 agonist
Metabolic Stability Likely slower degradation Rapid enzymatic hydrolysis Resistant to metabolism
  • Key Insight : The ortho-methyl group may hinder enzymatic access to the amide bond, prolonging half-life compared to prilocaine .

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